4-Amino-3-hydrazino-1,2,4-triazole dihydrochloride
Overview
Description
4-Amino-3-hydrazino-1,2,4-triazole dihydrochloride is a useful research compound. Its molecular formula is C2H8Cl2N6 and its molecular weight is 187.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-3-hydrazino-1,2,4-triazole dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-3-hydrazino-1,2,4-triazole dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure Analysis : The crystal structure of a related compound, 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole, has been determined, providing valuable information for understanding the physical and chemical properties of similar triazole compounds (Isaacs & Kennard, 1971).
Synthetic Applications : A simple one-step synthesis method for producing 3,5-disubstituted 4-amino-1,2,4-triazoles, showcasing the chemical versatility of these compounds, has been developed (Bentiss et al., 1999).
Energetic Material Development : The compound has been used as a precursor for creating divalent energetic materials, demonstrating its potential in producing compounds with high heat of formation and improved detonation performance (Lin et al., 2018).
Pharmaceutical Research : The compound has been studied for its antibacterial and antifungal properties, contributing to the development of new chemotherapeutic agents (Colanceska-Ragenovic et al., 2001).
Material Science Applications : It has been utilized in the development of marine paint formulations, indicating its potential as an antifouling and anticorrosive agent (Tadros, 1994).
Biological Effects Study : The effects of a similar compound, 3-amino-1,2,4-triazole, on the growth and chlorophyll synthesis in plants have been explored, highlighting the biological impact of triazole compounds (Wolf, 1962).
properties
IUPAC Name |
3-hydrazinyl-1,2,4-triazol-4-amine;dihydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N6.2ClH/c3-6-2-7-5-1-8(2)4;;/h1H,3-4H2,(H,6,7);2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBVSTUQBSGBGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(N1N)NN.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8Cl2N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-hydrazino-1,2,4-triazole dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.